molecular formula C22H20FN3O4S B12133276 4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12133276
M. Wt: 441.5 g/mol
InChI Key: PZWUMLDALJDWAX-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a fluorophenyl group, a hydroxy group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and imidazole derivatives, under conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, ranging from mild to harsh environments .

Major Products

The major products formed from these reactions include ketones, reduced benzene derivatives, and substituted fluorophenyl compounds .

Scientific Research Applications

4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the imidazole moiety can interact with metal ions in enzyme active sites, influencing catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-5-phenyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
  • 4-(benzenesulfonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the fluorophenyl group in 4-(benzenesulfonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H20FN3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-(3-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H20FN3O4S/c23-17-7-4-6-16(14-17)19-21(31(29,30)18-8-2-1-3-9-18)20(27)22(28)26(19)12-5-11-25-13-10-24-15-25/h1-4,6-10,13-15,19,27H,5,11-12H2

InChI Key

PZWUMLDALJDWAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCCN4C=CN=C4)O

Origin of Product

United States

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